molecular formula C24H31N5O2 B1677807 Otenzepad CAS No. 121029-35-4

Otenzepad

Katalognummer B1677807
CAS-Nummer: 121029-35-4
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: UBRKDAVQCKZSPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-[2-[2-(diethylaminomethyl)-1-piperidinyl]-1-oxoethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a benzodiazepine.

Wissenschaftliche Forschungsanwendungen

Interaction with Muscarinic Receptors

Otenzepad has been studied for its effects on muscarinic receptors, particularly in the context of cardiac function. Research by Lanzafame, Christopoulos, and Mitchelson (2001) in the European Journal of Pharmacology explored the allosteric interaction of otenzepad at muscarinic M2 receptors in guinea pig atria. Their findings suggest that otenzepad acts through an allosteric site, impacting the way it influences cardiac function (Lanzafame, Christopoulos, & Mitchelson, 2001).

Cardiomyopathy and Autoimmune Mechanisms

Studies have also investigated otenzepad's role in cardiac diseases like cardiomyopathy. Matsui et al. (2001) in the Journal of Cardiovascular Pharmacology demonstrated that otenzepad can protect against cardiomyopathy induced by autoimmune mechanisms against the M2 muscarinic receptor in rabbits. This suggests its potential use in treating cardiomyopathy related to autoimmune responses (Matsui et al., 2001).

Another study by Matsui and Fu (2001) in Autoimmunity showed that otenzepad could prevent experimental autoimmune cardiomyopathy in rabbits. This further emphasizes its therapeutic potential in cardiac conditions influenced by autoimmune processes (Matsui & Fu, 2001).

Muscarinic Receptor Subtypes Binding

Research has also focused on the binding patterns of otenzepad to different muscarinic receptor subtypes. Gomez, Bellido, and Sánchez de la Cuesta (1995) in the British Journal of Anaesthesia compared the binding patterns of otenzepad to M2 and M3 muscarinic receptor subtypes, providing insights into its selective action on these receptors (Gomez, Bellido, & Sánchez de la Cuesta, 1995).

Gastrointestinal Smooth Muscle Receptors

Otenzepad's interaction with gastrointestinal receptors has also been a subject of research. Bellido et al. (1995) in the Canadian Journal of Physiology and Pharmacology explored otenzepad's effect on human gastric smooth muscle, discovering that it binds to two populations of receptors, which could be related to the M2 and M3 muscarinic receptor subtypes. This indicates its potential influence on gastrointestinal motility disorders (Bellido et al., 1995)

Eigenschaften

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045674
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Otenzepad

CAS RN

102394-31-0, 121029-35-4, 122467-13-4
Record name 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102394-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenzepad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTENZEPAD, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenzepad
Reactant of Route 2
Reactant of Route 2
Otenzepad
Reactant of Route 3
Reactant of Route 3
Otenzepad
Reactant of Route 4
Otenzepad
Reactant of Route 5
Otenzepad
Reactant of Route 6
Reactant of Route 6
Otenzepad

Citations

For This Compound
104
Citations
A Lanzafame, A Christopoulos, F Mitchelson - European journal of …, 2001 - Elsevier
… of otenzepad on the … otenzepad acts competitively with two other allosteric modulators as well as allosterically with three competitive antagonists, consistent with an action of otenzepad …
Number of citations: 11 www.sciencedirect.com
S Matsui, MLX Fu, M Hayase, S Katsuda… - Journal of …, 2001 - journals.lww.com
… In this study, we investigated the effect of M2-antagonist (otenzepad) on M2-peptide-induced cardiomyopathy in rabbits. New Zealand White rabbits were divided into four groups: 1) …
Number of citations: 14 journals.lww.com
S Matsui, MLX Fu - Autoimmunity, 2001 - Taylor & Francis
… weights in the M2 group were also significantly increased as compared with those of the control group, but there was no difference between the otenzepad and M2 + otenzepad groups. …
Number of citations: 9 www.tandfonline.com
A Shen, F Mitchelson - Biochemical pharmacology, 1998 - Elsevier
… , as the mean apparent pK B for otenzepad was 5.89. To investigate protein kinase C (PKC) … of otenzepad. The oxo-M concentration–response curve was shifted by otenzepad with an …
Number of citations: 8 www.sciencedirect.com
ARD PROFILE - Drugs in R&D, 1999 - Springer
… IV administration of otenzepad.[4] The oral pharmacokinetics of otenzepad were investigated in a … were randomised to single oral doses of placebo or otenzepad (120, 240 or 480mg). …
Number of citations: 0 link.springer.com
A Gomez, I Bellido… - BJA: British Journal of …, 1995 - academic.oup.com
… curves of pirenzepine, otenzepad, HHSiD, glycopyrronium … otenzepad > HHSiD J> pirenzepine in the rat ventricle, and glycopyrronium > atropine g> HHSiD P pirenzepine > otenzepad …
Number of citations: 13 academic.oup.com
A Shen, F Mitchelson - Biochemical Pharmacology, 1998 - elibrary.ru
… , as the mean apparent pK B for otenzepad was 5.89. To investigate protein kinase C (PKC) … of otenzepad. The oxo-M concentration-response curve was shifted by otenzepad with an …
Number of citations: 2 elibrary.ru
A Lanzafame, A Christopoulos… - European Journal of …, 2001 - elibrary.ru
Erratum to ''The allosteric interaction of otenzepad (AF-DX 116) at muscarinic M2 receptors in guinea pig atria'' [Eur. J. Pharmacol. … ERRATUM TO ''THE ALLOSTERIC …
Number of citations: 1 elibrary.ru
FJ Mitchelson, A Lanzafame… - … on Subtypes of …, 1998 - research.monash.edu
The interaction of otenzepad (AF- DX 116) with allosteric modulators and competitive antagonists at a muscarinic M2 receptor — Monash University … The interaction of otenzepad …
Number of citations: 1 research.monash.edu
A Lanzafame, A Christopoulos… - ASCEPT 31st Annual …, 1997 - research.monash.edu
The allosteric interaction of otenzepad at muscarinic acetylcholine M2 receptors in cardiac tissue — Monash University … The allosteric interaction of otenzepad at muscarinic …
Number of citations: 0 research.monash.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.